2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol
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Overview
Description
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C11H15BrFNO and a molecular weight of 276.14 g/mol . This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to an amino alcohol structure. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3-bromo-4-fluorobenzylamine with 2-methylpropan-1-ol under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms in the phenyl ring can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol include:
®-3-Bromo-2-methylpropan-1-ol: This compound shares a similar structure but lacks the fluorine atom in the phenyl ring.
1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol: This compound has a similar phenyl ring substitution pattern but differs in the position of the hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H15BrFNO |
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Molecular Weight |
276.14 g/mol |
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H15BrFNO/c1-11(2,7-15)14-6-8-3-4-10(13)9(12)5-8/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
MMRGNBRGOGEWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
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